![molecular formula C20H20F3NO2S2 B2555913 O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate CAS No. 344279-56-7](/img/structure/B2555913.png)
O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate
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Overview
Description
“O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate” is a chemical compound with the molecular formula C20H20F3NO2S2 . It has a molar mass of 427.5 .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 504.2±60.0 °C .Scientific Research Applications
Antiviral Properties: Given the presence of sulfur and carbonyl groups, this compound might exhibit antiviral activity. Researchers could investigate its effects against specific viruses, such as HIV-1 or HIV-2 .
Anti-Inflammatory Agents: Imidazoles are known for their anti-inflammatory properties. This compound’s acetyl and sulfanyl functional groups could be relevant in designing novel anti-inflammatory drugs.
Anticancer Potential: The trifluoromethylphenyl group and the carbamothioate moiety might contribute to anticancer activity. Researchers could explore its effects on cancer cell lines and evaluate its potential as a chemotherapeutic agent.
Conclusion
While further research is needed, this compound’s multifunctional structure offers exciting possibilities across various scientific domains. Its synthesis and detailed characterization would be essential for understanding its full potential. Researchers should explore its biological, material, and catalytic properties to unlock its unique applications . Keep in mind that this analysis is based on the compound’s structure, and experimental validation is necessary to confirm its properties and applications. 🌟
Future Directions
properties
IUPAC Name |
O-[2,6-dimethyl-4-[2-[3-(trifluoromethyl)phenyl]sulfanylacetyl]phenyl] N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2S2/c1-12-8-14(9-13(2)18(12)26-19(27)24(3)4)17(25)11-28-16-7-5-6-15(10-16)20(21,22)23/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTFJAQSBFISBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=S)N(C)C)C)C(=O)CSC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate |
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